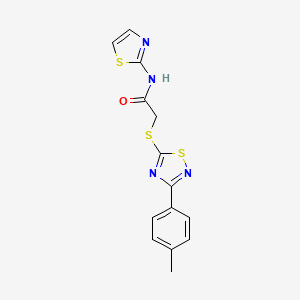

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives involves various methodologies, including C-C coupling and reactions involving sulfur and nitrogen linkages. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using Pd(0) catalyzed C-C coupling with aryl boronic pinacol ester/acids . Similarly, compounds with triazole and selena/thiadiazole rings connected by sulfur and nitrogen have been synthesized, indicating the versatility of the synthetic approaches for acetamide derivatives .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of heteroaryl groups, such as thiazole and thiadiazole rings. These structures have been confirmed using various spectroscopic techniques, including NMR, IR, and MS . The crystal structures of related compounds reveal a 'V' shaped conformation with intermolecular interactions such as hydrogen bonds and halogen interactions contributing to the 3-D arrays in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives is not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in reactions typical for acetamides, such as nucleophilic substitution and addition reactions, due to the presence of the acetamide functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives are influenced by their molecular structure. The presence of heteroaryl groups and the acetamide moiety can affect properties like solubility, melting point, and biological activity. For example, the compounds synthesized in displayed significant activity for urease inhibition, which is a result of their chemical structure allowing for strong interactions with the enzyme's active site. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and crystalline shape .

Biological Activities

The biological activities of these compounds are diverse and include antioxidant, haemolytic, antibacterial, and urease inhibition activities. Notably, the synthesized N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide showed the most significant activity for urease inhibition, outperforming the standard used in the study . The biological importance of these compounds is further highlighted by their potential application in inhibiting HIV 1 replication . The antifungal and insecticidal activities of some N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents also demonstrate the potential of these molecules in agricultural and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Anticancer Applications

The synthesis of thiadiazole derivatives, including compounds structurally related to N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been explored for potential anticancer activities. For instance, certain 1,3,4-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One compound in particular, identified as 4y, demonstrated significant cytotoxic activity with IC50 values indicating potent efficacy compared to standard treatments like cisplatin (Çevik et al., 2020).

Enzyme Inhibition for Cancer Therapy

Thiadiazole derivatives have also been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer therapy. The search for GLS inhibitors led to the development of BPTES analogs with improved drug-like properties and solubility, one of which showed similar potency to BPTES in vitro and effectively attenuated the growth of human lymphoma B cells in both in vitro and mouse xenograft models (Shukla et al., 2012).

Broad Biological Activities

The structural scaffold of thiadiazole, as seen in N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been associated with a wide range of biological activities. These include not only anticancer properties but also antibacterial, antifungal, and antiviral activities. For instance, some derivatives have been evaluated for their inhibitory effects against various pathogens and have shown good antibacterial and antifungal activities, indicating the versatility of thiadiazole-based compounds in medicinal chemistry (Tang et al., 2019).

Anticonvulsant Activity

Moreover, certain N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substituted)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives, which are chemically related to the compound of interest, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of thiadiazole derivatives in the development of new therapeutic agents for treating epilepsy (Rishipathak et al., 2020).

Propiedades

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS3/c1-9-2-4-10(5-3-9)12-17-14(22-18-12)21-8-11(19)16-13-15-6-7-20-13/h2-7H,8H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORPZZWILDWGBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)